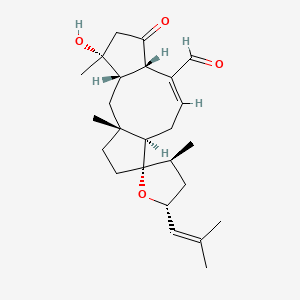
Ophiobolin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La ofiobolina A es un compuesto sesterterpenoide producido por diversos patógenos fúngicos, particularmente los que pertenecen al género Bipolaris . Inicialmente identificada como una fitotoxina, ha llamado la atención debido a sus diversas actividades biológicas, incluidas las prometedoras propiedades anticancerígenas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La biosíntesis de la ofiobolina A comienza con la vía del mevalonato, lo que lleva a la formación de un precursor acíclico C-25 . Este precursor se somete a una serie de reordenamientos para formar el sistema de anillo característico 5:8:5 . La ruta sintética implica múltiples pasos, incluidas reacciones de ciclación y oxidación, para lograr la estructura final .
Métodos de Producción Industrial
La producción industrial de la ofiobolina A se logra principalmente a través de procesos de fermentación utilizando cepas fúngicas como Bipolaris maydis . La optimización de las condiciones de fermentación, incluida la composición de nutrientes y los factores ambientales, es crucial para maximizar el rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
La ofiobolina A se somete a diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en la molécula.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de grupos funcionales dentro de la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH para garantizar la especificidad y el rendimiento .
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de la ofiobolina A, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La ofiobolina A ejerce sus efectos a través de varios mecanismos:
Antagonismo de la Calmodulina: Inhibe la calmodulina, una proteína mensajera de unión al calcio.
Inhibición de los Canales de Potasio: Bloquea los canales de potasio activados por calcio de gran conductancia, interrumpiendo la homeostasis iónica celular.
Inducción de Paraptosis: Activa una forma de muerte celular programada caracterizada por vacuolación e hinchazón de los orgánulos.
Comparación Con Compuestos Similares
Compuestos Similares
Sphaeropsidina A: Otra fitotoxina fúngica con propiedades anticancerígenas similares.
Fusicoccinas: Comparten el sistema de anillo 5:8:5 y exhiben actividad fitotóxica.
Cotyleninas: Compuestos estructuralmente relacionados con diversas actividades biológicas.
Singularidad
La ofiobolina A es única debido a su sistema de anillo específico y su capacidad para modificar covalentemente la fosfatidiletanolamina, lo que lleva a una citotoxicidad selectiva en las células cancerosas . Este mecanismo distintivo la diferencia de otros compuestos similares .
Propiedades
Número CAS |
4611-05-6 |
|---|---|
Fórmula molecular |
C25H36O4 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(1'R,2S,3S,3'S,4'R,5R,7'S,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde |
InChI |
InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1 |
Clave InChI |
MWYYLZRWWNBROW-ISPAKYAGSA-N |
SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |
SMILES isomérico |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2CC=C([C@@H]4[C@H](C3)[C@](CC4=O)(C)O)C=O)C)C=C(C)C |
SMILES canónico |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |
Apariencia |
Solid powder |
Pictogramas |
Acute Toxic; Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ophiobolin A; Ophiobolin-A; Cochliobolin A; NSC 114340; Cochliobolin-A; NSC114340; NSC-114340; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















